molecular formula C16H27NO B2576995 N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide CAS No. 536997-56-5

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide

Cat. No.: B2576995
CAS No.: 536997-56-5
M. Wt: 249.398
InChI Key: BCSXBYINRXFTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and unique structural properties. The adamantane structure is often utilized in various chemical and pharmaceutical applications due to its rigidity and ability to enhance the stability of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide typically involves the reaction of adamantan-1-ylmethylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the adamantane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of high-performance materials and polymers due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The adamantane moiety can enhance the binding affinity of the compound to its target proteins or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

N-[(adamantan-1-yl)methyl]-2,2-dimethylpropanamide is unique due to its specific structural configuration, which combines the adamantane moiety with a 2,2-dimethylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-15(2,3)14(18)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSXBYINRXFTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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